24,25-Dihydroxy Vitamin D2-d3

説明

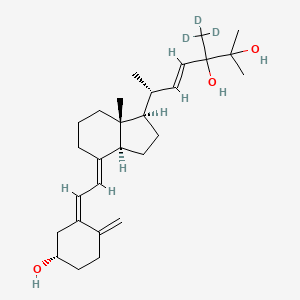

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-TYXRNSGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747686 | |

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-50-2 | |

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling of 24,25 Dihydroxy Vitamin D2 D3

Chemical Synthesis Pathways for 24,25-Dihydroxy Vitamin D2-d3

The synthesis of this compound is typically achieved through a convergent synthesis strategy. This approach involves the separate synthesis of two key fragments: the A-ring and the CD-ring system which includes the modified side-chain. These fragments are then coupled in the later stages of the synthesis.

A common precursor for the CD-ring fragment is derived from commercially available starting materials like Vitamin D2 (ergocalciferol) itself or other suitable chiral molecules. The synthesis of the side-chain of 24,25-dihydroxy Vitamin D2 involves the stereoselective introduction of hydroxyl groups at the C24 and C25 positions.

One plausible synthetic route for the side-chain involves the use of a suitable starting material, which is then elaborated to introduce the required functionalities. For instance, a side-chain precursor can be constructed and then coupled to a pre-existing CD-ring system. A key coupling reaction often employed in Vitamin D synthesis is the Julia-Kocienski olefination, which forms the C7-C8 double bond connecting the A-ring and the CD-ring fragments.

The final steps of the synthesis would involve the deprotection of any protecting groups used to shield reactive functional groups during the synthesis.

Stereoselective Synthesis Approaches for Chiral Centers in Deuterated Vitamin D Metabolites

Achieving the correct stereochemistry at the chiral centers, particularly at C24, is a critical aspect of the synthesis. The biological activity and metabolic fate of Vitamin D metabolites are highly dependent on their stereochemistry. For 24,25-Dihydroxy Vitamin D2, the (24R)-epimer is the naturally occurring and biologically relevant form.

A powerful method for introducing the hydroxyl group at C24 with high stereoselectivity is the Sharpless asymmetric dihydroxylation. This reaction utilizes a chiral ligand to direct the dihydroxylation of an alkene precursor, leading to the formation of a diol with a predictable stereochemistry. By selecting the appropriate chiral ligand (either AD-mix-α or AD-mix-β), chemists can selectively synthesize the desired (24R) or (24S) isomer.

The general approach involves the synthesis of a side-chain precursor containing a double bond at the appropriate position. This precursor is then subjected to Sharpless asymmetric dihydroxylation to install the C24 and C25 hydroxyl groups with the desired stereochemistry. The resulting stereochemically defined side-chain can then be incorporated into the full Vitamin D2 framework.

Isotopic Labeling Strategies and Incorporation of Deuterium (B1214612) Atoms for Analytical Applications

The incorporation of deuterium atoms into the 24,25-Dihydroxy Vitamin D2 molecule is a key step in producing the "d3" variant, which is essential for its use as an internal standard in mass spectrometry. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. The stability of the isotopic label is crucial to prevent exchange with protons during sample preparation and analysis.

A common and effective method for introducing deuterium into the side-chain of Vitamin D metabolites is through the use of deuterated Grignard reagents. For instance, the reaction of a suitable ketone precursor with trideuteromethylmagnesium bromide (CD3MgBr) can introduce a deuterated methyl group. In the context of this compound, the three deuterium atoms are typically located on one of the methyl groups at the C25 position.

This labeling strategy is advantageous because the deuterium atoms are incorporated in a non-labile position, meaning they are not easily exchanged with protons from the surrounding environment. This ensures the mass difference between the labeled standard and the endogenous analyte remains constant, which is a fundamental requirement for accurate quantification using isotope dilution mass spectrometry.

The following table summarizes the key characteristics of this compound:

| Property | Value |

| Chemical Formula | C28H41D3O3 |

| Molecular Weight | 431.69 g/mol |

| Isotopic Purity | Typically >98% |

| Stereochemistry | Primarily the (24R)-epimer |

| Primary Application | Internal standard for LC-MS/MS analysis |

Detailed research findings have demonstrated the utility of deuterated Vitamin D metabolites, including those of Vitamin D2, as reliable internal standards for the accurate measurement of their endogenous levels in various biological matrices. mdpi.com The use of these stable isotope-labeled standards helps to correct for variations in sample extraction, derivatization, and instrument response, thereby improving the precision and accuracy of the analytical methods. mdpi.com

Advanced Analytical Methodologies Utilizing 24,25 Dihydroxy Vitamin D2 D3

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the measurement of vitamin D metabolites, offering superior specificity and sensitivity compared to traditional immunoassays. nih.gov The use of 24,25-Dihydroxy Vitamin D2-d3 as an internal standard is central to the accuracy of these methods.

Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) Method Development

Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is a powerful technique for the accurate quantification of analytes in complex biological matrices. The principle of ID-LC-MS/MS involves adding a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the endogenous analyte throughout sample preparation and analysis, correcting for any losses during extraction and variations in instrument response.

The development of an ID-LC-MS/MS method for 24,25(OH)₂D₂ requires careful optimization of several parameters. A typical method demonstrates linearity over a clinically relevant concentration range. For instance, a method for the simultaneous quantification of 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and 24,25-dihydroxyvitamin D3 showed linearity with r² values of at least 0.997. waters.com The use of a deuterated internal standard, such as d6-24,25(OH)₂D₃, is crucial for achieving such high levels of accuracy and precision. waters.com

| Parameter | Typical Performance Characteristic |

| Linearity (r²) | ≥ 0.997 |

| Lower Limit of Quantification | Analyte-dependent, often in the low ng/mL to pg/mL range |

| Inter-assay Precision (% CV) | < 8% |

| Intra-assay Precision (% CV) | < 5% |

This table presents typical performance characteristics for ID-LC-MS/MS methods for vitamin D metabolites.

Chromatographic Separation Techniques for Vitamin D Metabolites and Isomers

Effective chromatographic separation is critical for distinguishing 24,25(OH)₂D₂ from its isomers and other vitamin D metabolites that can interfere with accurate quantification. Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques have been developed to achieve this separation.

Reversed-phase chromatography is commonly employed, utilizing columns with different stationary phases to exploit subtle differences in the polarity of the metabolites. Phenyl--based columns, such as the BEH-Phenyl column, have been successfully used for the separation of derivatized vitamin D metabolites. nih.gov Another approach involves the use of pentafluorophenyl (PFP) columns, which can provide unique selectivity for structurally similar compounds. researchgate.net

The choice of mobile phase is also crucial. A common mobile phase composition consists of a gradient of methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. thermofisher.com For example, a BEH-Phenyl UPLC column with a methanol/water-based gradient solvent system can achieve chromatographic separation in under 5 minutes. nih.gov

Ionization Mechanisms and Mass Fragmentation Characteristics of this compound (e.g., Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM))

Following chromatographic separation, the analytes are introduced into the mass spectrometer for ionization and detection. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the two most common ionization techniques used for vitamin D analysis. nih.govbrighamandwomens.org APCI is often favored for its ability to efficiently ionize the relatively nonpolar vitamin D compounds. nih.gov

Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. In MS/MS, a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the assay.

For derivatized 24,25-dihydroxyvitamin D, specific MRM transitions are monitored. For example, after derivatization with DMEQ-TAD, the protonated molecule [M+H]⁺ of 24,25(OH)₂D₃ appears at a mass-to-charge ratio (m/z) of 762.6. researchgate.net Upon collision-induced dissociation, a characteristic fragment ion at m/z 468 is produced and monitored for quantification. nih.govresearchgate.net The use of a deuterated internal standard, this compound, results in a precursor ion with a higher m/z, which is fragmented to a product ion that is also shifted in mass, allowing for its distinct detection.

Sample Preparation and Derivatization Protocols for Metabolite Analysis

The low endogenous concentrations of 24,25(OH)₂D₂ in biological samples necessitate efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest. Furthermore, chemical derivatization is often employed to enhance the ionization efficiency of vitamin D metabolites.

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Protein Precipitation)

Several extraction methodologies are utilized for the analysis of vitamin D metabolites from serum or plasma.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) is added to the sample to precipitate proteins. nih.govthermofisher.comnih.gov The supernatant containing the analytes is then collected for further analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. Solvents like hexane (B92381) and methyl-tert-butyl ether (MTBE) are commonly used to extract vitamin D metabolites from the aqueous biological matrix. waters.com

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte while interfering compounds are washed away. brighamandwomens.org This technique can provide cleaner extracts compared to PPT and LLE. nih.gov

The choice of extraction method depends on the desired level of sample cleanup, throughput requirements, and the specific analytical method being used.

| Extraction Method | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, inexpensive | Less clean extracts, potential for matrix effects |

| Liquid-Liquid Extraction | Good recovery, cleaner extracts than PPT | More labor-intensive, requires larger solvent volumes |

| Solid Phase Extraction | High selectivity, very clean extracts | More expensive, can be more time-consuming |

This table provides a comparison of common extraction methodologies for vitamin D metabolites.

Chemical Derivatization Reagents and Their Mechanisms of Action (e.g., Cookson-type reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), DMEQ-TAD, MBOTAD)

Vitamin D and its metabolites exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a strategy used to improve their analytical sensitivity. Cookson-type reagents, which are potent dienophiles, are particularly effective for this purpose.

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): PTAD reacts with the conjugated diene system of the vitamin D molecule through a Diels-Alder [4+2] cycloaddition reaction. nih.gov This reaction is highly specific and results in the formation of a stable derivative with a significantly higher ionization efficiency compared to the underivatized molecule. nih.govresearchgate.net The PTAD derivatization can increase the sensitivity of the assay by as much as 100-fold. researchgate.net

DMEQ-TAD: This is another Cookson-type reagent that offers similar advantages to PTAD. Derivatization with DMEQ-TAD not only improves ionization efficiency but also increases the molecular mass of the analyte by 363 Da. researchgate.net This shifts the precursor and product ions to a higher mass region of the spectrum where there is typically less background interference, further enhancing the signal-to-noise ratio. nih.govresearchgate.net The fragmentation of the DMEQ-TAD adducts often yields a characteristic fragment ion corresponding to the A-ring/DMEQ-TAD portion of the molecule. researchgate.net

The use of these derivatization reagents, in combination with a deuterated internal standard like this compound, allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of low-abundance vitamin D metabolites.

Method Validation and Analytical Performance Characteristics

The reliability and accuracy of any quantitative analysis of this compound depend on a rigorously validated analytical method. This section details the critical performance characteristics that define a robust and reliable assay for this specific deuterated metabolite, ensuring that the data generated are fit for purpose in research and clinical settings. The validation process assesses the method's sensitivity, precision, accuracy, and its ability to overcome interferences inherent in complex biological matrices.

Assessment of Analytical Sensitivity, Linearity, and Limit of Quantification (LOQ)

The analytical sensitivity of a method refers to its ability to distinguish between small differences in the concentration of an analyte. For this compound, this is intrinsically linked to the Limit of Quantification (LOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated high sensitivity for the quantification of vitamin D metabolites.

A candidate reference measurement procedure (RMP) for the non-deuterated forms, 24,25(OH)₂D₂ and 24,25(OH)₂D₃, established a quantification range of 0.150–18.0 ng/mL. researchgate.net This indicates the method's ability to measure concentrations over a wide dynamic range, which is crucial for accommodating physiological variations. For broader panels of vitamin D compounds, detection limits have been reported in the picomole range, underscoring the high sensitivity achievable with LC-MS/MS. uq.edu.au

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear response is typically evaluated by analyzing a series of standards across the expected concentration range. For this compound, a six-point linear calibration curve is often used to ensure quantitation accuracy. nist.gov

Table 1: Analytical Performance Characteristics for Vitamin D Metabolites

| Parameter | Reported Value/Range | Analytical Technique | Analyte(s) |

|---|---|---|---|

| Quantification Range | 0.150–18.0 ng/mL | LC-MS/MS | 24,25(OH)₂D₂ and 24,25(OH)₂D₃ |

| Detection Limit | Picomole range | LC-MS/MS | 12 Vitamin D Compounds |

| Calibration Curve | Six-point linear | LC-MS/MS | 24R,25(OH)₂D₃ |

Evaluation of Intra-assay and Inter-assay Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). Intra-assay (or repeatability) precision is assessed within a single analytical run, while inter-assay (or intermediate) precision is determined across different days, analysts, or equipment. Accuracy is the closeness of the measurement to the true value of the analyte.

For the closely related non-deuterated compounds, a candidate reference measurement procedure demonstrated excellent precision. researchgate.net The intermediate precision was ≤2.3% for 24,25(OH)₂D₂ and ≤2.9% for 24,25(OH)₂D₃. The repeatability was even better, at ≤1.4% for 24,25(OH)₂D₂ and ≤2.1% for 24,25(OH)₂D₃ across all concentration levels. researchgate.net The accuracy, reported as relative mean bias, was also high, ranging from -4.5% to 2.9% for 24,25(OH)₂D₂ and from -3.7% to 3.6% for 24,25(OH)₂D₃. researchgate.net Older protein-binding assays reported higher variability, with intra-assay CVs around 11% and inter-assay CVs of 22%. ebi.ac.uk

Table 2: Precision and Accuracy Data for 24,25-Dihydroxy Vitamin D Analogs

| Parameter | 24,25(OH)₂D₂ | 24,25(OH)₂D₃ |

|---|---|---|

| Intermediate Precision (CV) | ≤2.3% | ≤2.9% |

| Repeatability (CV) | ≤1.4% | ≤2.1% |

| Relative Mean Bias (Accuracy) | -4.5% to 2.9% | -3.7% to 3.6% |

Strategies for Mitigating Matrix Effects and Interferences

Biological samples such as serum and plasma are complex matrices containing numerous substances that can interfere with the analysis of this compound. Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact the accuracy of quantification. Therefore, effective sample preparation is critical.

Common strategies to mitigate these effects include:

Protein Precipitation: This initial step removes the majority of proteins, which can interfere with the analysis. uq.edu.au

Liquid-Liquid Extraction or Solid-Phase Extraction: These techniques further purify the sample by separating the analyte of interest from other matrix components. For instance, 24R,25(OH)₂D₃ can be extracted from the serum matrix using a mixture of hexane and ethyl acetate. nist.gov

Use of an Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself in the analysis of its non-deuterated counterpart, is the gold standard for correcting for matrix effects and variations in extraction recovery. nist.gov The internal standard is added to the sample at the beginning of the workflow and is affected by the matrix in the same way as the analyte, allowing for accurate quantification.

Through the implementation of such rigorous sample preparation and the use of appropriate internal standards, validated reference measurement procedures have reported no evidence of matrix effects for the analysis of 24,25(OH)₂D₃. researchgate.net

Considerations for Reference Measurement Procedures and Standardization (e.g., NIST Standard Reference Materials, External Quality Assessment Schemes)

Standardization is essential for ensuring the comparability of results between different laboratories and methods over time. This is particularly important for clinical applications where consistent reference intervals are needed. The Vitamin D Standardization Program (VDSP) has been a key initiative in this area. nih.govnih.gov

Key components of standardization for vitamin D metabolite analysis include:

Reference Measurement Procedures (RMPs): These are methods of the highest metrological order, which have been thoroughly validated and are used to assign values to reference materials. nist.govnih.gov Isotope dilution LC-MS/MS is the basis for the RMP for 24,25-dihydroxyvitamin D₃. nih.gov

Standard Reference Materials (SRMs): Developed by institutions like the National Institute of Standards and Technology (NIST), SRMs are homogeneous, stable materials with certified concentrations of specific analytes. nih.govnih.gov SRM 972a, for example, is a human serum-based material with certified values for several vitamin D metabolites, including 24R,25(OH)₂D₃. nist.gov These materials are crucial for validating the accuracy of analytical methods. nih.govnih.gov

External Quality Assessment (EQA) Schemes: Programs like the Vitamin D External Quality Assessment Scheme (DEQAS) play a vital role in monitoring and improving the performance of laboratories. nih.govresearchgate.net DEQAS distributes samples with target values assigned by an RMP to participating laboratories, allowing them to assess the accuracy of their measurements and identify potential issues. nih.govresearchgate.net A pilot scheme for 24,25(OH)₂D₃ was initiated in 2015, highlighting the growing importance of standardizing this metabolite's measurement. nih.govresearchgate.net

The availability and use of these standardization tools are fundamental to reducing inter-laboratory variability and ensuring that measurements of this compound and its analogs are accurate and reliable. nih.gov

Application of 24,25 Dihydroxy Vitamin D2 D3 As an Internal Standard and Tracer in Research

Role in Accurate Quantification of Endogenous 24,25-Dihydroxy Vitamin D Metabolites

The accurate measurement of circulating vitamin D metabolites is crucial for assessing vitamin D status and investigating its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high specificity and sensitivity. mdpi.com The use of a stable isotope-labeled internal standard, such as 24,25-Dihydroxy Vitamin D2-d3, is fundamental to the reliability of LC-MS/MS methods. mdpi.comnih.gov

This deuterated analog is chemically identical to the endogenous analyte, 24,25-Dihydroxy Vitamin D, but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. veeprho.com When added to a biological sample at a known concentration at the beginning of the analytical process, it co-elutes with the endogenous compound during chromatography and is detected by the mass spectrometer. researchgate.net By comparing the signal intensity of the endogenous metabolite to that of the deuterated internal standard, researchers can correct for any sample loss or variations in instrument response that may occur during sample preparation and analysis. This isotope dilution method significantly improves the accuracy and precision of quantification. mdpi.com

The availability of deuterated internal standards for various vitamin D metabolites, including 24,25-dihydroxyvitamin D3, has enabled a truly quantitative approach in clinical research. This has been instrumental in developing robust and analytically sensitive methods that require small sample volumes, making them well-suited for a range of research studies. lcms.cz

Table 1: Analytical Methods Utilizing Deuterated Internal Standards for Vitamin D Metabolite Quantification

| Analytical Technique | Internal Standard Used | Purpose | Key Findings |

|---|---|---|---|

| UPLC-MS/MS | Deuterated 24,25(OH)2D3 | Simultaneous quantification of 25(OH)D3, 25(OH)D2, and 24,25(OH)2D3 in serum. | Enabled reliable and sensitive measurement of multiple vitamin D metabolites in a single run with small sample volumes. |

| LC-MS/MS | Deuterium-labeled D3 metabolites | Measurement of 25(OH)D3, 25(OH)D3-23,26-lactone, and 1,25(OH)2D3-23,26-lactone in human serum. nih.gov | Successfully applied for the first-time quantification of 1,25(OH)2D3-23,26-lactone in human serum. nih.gov |

Investigations of Vitamin D Metabolite Flux, Turnover Rates, and Catabolic Efficiency

Beyond its role as an internal standard, this compound and other deuterated vitamin D compounds are invaluable as tracers to study the dynamic aspects of vitamin D metabolism. springernature.com By administering a known amount of the labeled compound, researchers can track its movement and transformation within a biological system over time. This allows for the investigation of metabolite flux, which is the rate of flow through a metabolic pathway, as well as turnover rates, indicating how quickly a metabolite is synthesized and degraded. springernature.com

These tracer studies provide insights into the efficiency of vitamin D catabolism, the process of breaking down vitamin D metabolites. nih.gov For instance, the ratio of 24,25-dihydroxyvitamin D3 to 25-hydroxyvitamin D3 in the blood is considered a marker of 25-hydroxyvitamin D3 clearance. nih.gov By using deuterated tracers, the clearance rate can be more directly measured, providing a more dynamic picture of vitamin D expenditure. springernature.comresearchgate.net This information is crucial for understanding how various physiological and pathological states affect vitamin D homeostasis. nih.gov

Elucidation of Specific Metabolic Pathways in In Vitro Cellular Systems

In vitro cellular systems provide a controlled environment to dissect the specific roles of enzymes and pathways in vitamin D metabolism. The use of this compound and other labeled analogs in these systems allows researchers to trace the conversion of vitamin D metabolites with high precision. nih.gov For example, by incubating cells with a labeled substrate, it is possible to identify and quantify the resulting metabolites, thereby elucidating the specific enzymatic reactions that have occurred. nih.gov

This approach has been instrumental in characterizing the function of key enzymes like CYP24A1, which is responsible for the 24-hydroxylation of vitamin D metabolites. nih.govcell.com Studies using in vitro systems have helped to map out the C-24 and C-23 hydroxylation pathways, leading to a better understanding of how vitamin D is inactivated and cleared from the body. nih.gov Furthermore, these systems can be used to screen for the effects of various compounds, such as vitamin D analogs, on metabolic pathways. nih.govacs.org

Use in Animal Models for Studying Vitamin D Catabolism and Homeostasis

Animal models, particularly rodent models, are essential for studying the complex interplay of factors that regulate vitamin D metabolism and homeostasis in a whole-organism context. nih.gov The administration of this compound and other labeled vitamin D compounds to these models allows for in vivo investigations of catabolic pathways and their regulation. nih.gov

For example, studies in rats have utilized labeled compounds to trace the metabolic fate of 25-hydroxyvitamin D3 and identify the various downstream metabolites produced by enzymes like CYP24A1. nih.gov The use of knockout animal models, such as those lacking the CYP24A1 enzyme, has been particularly informative. nih.govcapes.gov.br By comparing the metabolic profiles of wild-type and knockout animals after administration of a labeled tracer, researchers can definitively identify the metabolic steps that are dependent on a specific enzyme. nih.gov These studies provide crucial insights into the physiological roles of different metabolic pathways in maintaining vitamin D homeostasis and have implications for understanding diseases related to dysregulated vitamin D metabolism. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| 1,25-dihydroxyvitamin D |

| 24,25-Dihydroxy Vitamin D |

| This compound |

| 24,25-dihydroxyvitamin D3 |

Biochemical Pathways and Enzymology of 24,25 Dihydroxy Vitamin D Formation

Enzymatic Hydroxylation at the C-24 Position of Vitamin D Metabolites

The introduction of a hydroxyl group at the carbon-24 (C-24) position of vitamin D metabolites is a critical reaction that initiates their inactivation and subsequent excretion. This enzymatic process is a tightly controlled step in the vitamin D endocrine system, ensuring that the potent effects of the active form of vitamin D, 1,25-dihydroxyvitamin D, are appropriately attenuated.

Role of Cytochrome P450 24A1 (CYP24A1) in 24,25-Dihydroxy Vitamin D Synthesis

The primary enzyme responsible for the 24-hydroxylation of vitamin D metabolites is Cytochrome P450 24A1, also known as 24-hydroxylase. nih.govuwa.edu.auoup.com This mitochondrial monooxygenase is a key player in vitamin D catabolism. dntb.gov.ua CYP24A1 catalyzes the hydroxylation of both 25-hydroxyvitamin D (calcifediol) and 1,25-dihydroxyvitamin D (calcitriol) at the C-24 position. uwa.edu.auresearchgate.net The expression of the CYP24A1 gene is highly induced by its substrate, 1,25-dihydroxyvitamin D, creating a negative feedback loop that controls the levels of the active hormone. uwa.edu.auresearchgate.net This feedback mechanism is essential for preventing vitamin D toxicity and maintaining calcium homeostasis. nih.gov The enzyme is found in various tissues that are targets for vitamin D action, including the kidney, intestine, and bone. uwa.edu.au

Substrate Specificity and Enzyme Kinetics of CYP24A1

CYP24A1 exhibits broad substrate specificity, acting on several vitamin D metabolites. Its primary substrates are 25-hydroxyvitamin D₃ (25(OH)D₃) and 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). uwa.edu.aunih.gov The enzyme demonstrates a preference for 1,25(OH)₂D₃ as a substrate over 25(OH)D₃. nih.gov

Kinetic analyses of human CYP24A1 have provided insights into its efficiency in metabolizing various intermediates of the C24-oxidation pathway. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are key parameters in understanding enzyme kinetics. For human CYP24A1, these values have been determined for several substrates in the C24-oxidation pathway. The enzyme exhibits varying affinities and turnover rates for different intermediates.

Enzyme Kinetics of Human CYP24A1 for C24-Oxidation Pathway Intermediates

| Substrate | Kₘ (mmol/mol phospholipid) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kₘ) |

|---|---|---|---|

| 1,25(OH)₂D₃ | N/A | N/A | N/A |

| 1,24,25(OH)₃D₃ | 15 | 34 | 2.27 |

| 24-oxo-1,25(OH)₂D₃ | N/A | N/A | N/A |

| 24-oxo-1,23,25(OH)₃D₃ | 0.34 | Lowest | Highest |

Data derived from kinetic analyses of human CYP24A1. uwa.edu.auwikipedia.org Note: "N/A" indicates that specific values were not provided in the referenced sources under these exact conditions. The lowest kcat was observed for 24-oxo-1,23,25(OH)₃D₃, while the highest catalytic efficiency was for the cleavage of its side chain. wikipedia.org

Interplay within the Broader Vitamin D Metabolic Cascade

The 24-hydroxylation pathway does not operate in isolation but is intricately linked with other key enzymatic steps in the activation and degradation of vitamin D.

Relationship between 24,25-Dihydroxylation and 25-Hydroxylation of Vitamin D

The formation of 24,25-dihydroxyvitamin D is directly dependent on the preceding 25-hydroxylation of vitamin D, which occurs primarily in the liver to produce 25-hydroxyvitamin D, the major circulating form of vitamin D. nih.gov 25-hydroxyvitamin D then serves as a substrate for two key mitochondrial enzymes in the kidney and other tissues: 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). The balance between the activities of these two enzymes determines whether 25-hydroxyvitamin D will be converted to the active hormone 1,25-dihydroxyvitamin D or to the catabolic product 24,25-dihydroxyvitamin D. uwa.edu.aunih.gov

Interaction with 1,25-Dihydroxyvitamin D (1,25(OH)₂D) Regulatory Mechanisms

The regulation of 24,25-dihydroxyvitamin D formation is tightly controlled by the levels of 1,25(OH)₂D. High levels of 1,25(OH)₂D strongly induce the expression of the CYP24A1 gene, thereby increasing the production of 24,25-dihydroxyvitamin D and promoting the catabolism of 1,25(OH)₂D itself. oup.comresearchgate.net This feedback loop is a crucial mechanism for maintaining appropriate levels of the active hormone and preventing hypercalcemia. researchgate.net Parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) also play significant roles in regulating CYP24A1 expression, further integrating vitamin D metabolism with systemic mineral homeostasis. uwa.edu.au

Alternative Catabolic Routes and Formation of Subsequent Inactive Products (e.g., C23-oxidation, Lactonization to Calcitroic Acid)

While the C24-oxidation pathway is a major route for vitamin D catabolism, CYP24A1 is a versatile enzyme that can also initiate other catabolic pathways. nih.gov

The C23-oxidation pathway represents an alternative route for the inactivation of vitamin D metabolites. nih.govnih.gov This pathway, also catalyzed by CYP24A1, involves hydroxylation at the C-23 position, leading to the formation of 1,25-dihydroxyvitamin D₃-26,23-lactone. nih.govnih.gov The preference for the C24- versus the C23-oxidation pathway can vary between species. nih.gov

Both the C24 and C23 oxidation pathways ultimately lead to the formation of water-soluble, inactive end products that can be readily excreted. A key terminal metabolite is calcitroic acid. The formation of calcitroic acid involves a series of successive oxidation reactions and the eventual cleavage of the vitamin D side chain. This conversion of potent vitamin D hormones into inactive compounds like calcitroic acid is essential for the precise regulation of vitamin D signaling.

Mechanistic Insights into the Biochemical Role of 24,25 Dihydroxy Vitamin D Metabolites

Investigations into Non-Canonical Receptor Interactions (e.g., FAM57B2)

While the effects of 1,25-dihydroxyvitamin D3 are primarily mediated by the nuclear Vitamin D Receptor (VDR), evidence has established a non-canonical signaling pathway for 24R,25-dihydroxyvitamin D3 [24R,25(OH)₂D₃]. This pathway involves a specific interaction with the transmembrane protein FAM57B2, also known as TLCD3B2 (TLC domain containing 3B isoform 2). wikipedia.orgnih.gov

Research has demonstrated that 24R,25(OH)₂D₃ binds to FAM57B2 in a specific and saturable manner. nih.govmedscape.com This binding event induces the synthesis of the neutral glycosphingolipid lactosylceramide (B164483) (LacCer) by FAM57B2. wikipedia.orgnih.gov This interaction represents a novel signaling cascade for a vitamin D metabolite, independent of the classical VDR pathway. nih.govmedscape.com The physiological relevance of this interaction is most prominently observed in the context of bone repair, where the 24R,25(OH)₂D₃/FAM57B2/LacCer pathway is crucial for proper cartilage maturation during endochondral ossification. nih.govnih.gov

Studies using knockout mouse models have been instrumental in elucidating this pathway. Mice lacking the Cyp24a1 enzyme, and therefore unable to produce 24,25(OH)₂D₃, exhibit impaired fracture healing. nih.govnih.gov This defect can be corrected by administering 24R,25(OH)₂D₃, but not 1,25-dihydroxyvitamin D₃. nih.govnih.gov Further, mice with a chondrocyte-specific inactivation of Fam57b2 phenocopy the fracture healing defect of the Cyp24a1-null mice. nih.gov In these mice, only the administration of LacCer, the downstream product of the signaling cascade, could rescue the defect, confirming that FAM57B2 acts as the effector molecule for 24R,25(OH)₂D₃ in this process. nih.govnih.gov

Role in Specific Cellular and Tissue Processes (e.g., Chondrocyte Differentiation, Endochondral Ossification Mechanisms, Bone Repair)

The 24,25-dihydroxyvitamin D metabolite plays a significant role in skeletal biology, particularly in processes involving cartilage and bone formation.

Chondrocyte Differentiation: 24,25(OH)₂D₃ has a specific role in the maturation of chondrocytes, the primary cells in cartilage. nih.gov Studies have shown that chondrocytes in different zones of the growth plate respond to different vitamin D metabolites. Resting zone chondrocytes respond primarily to 24,25(OH)₂D₃, while growth zone chondrocytes are responsive to 1,25(OH)₂D₃. nih.govnih.gov Treatment of resting zone chondrocytes with 24,25(OH)₂D₃ induces their differentiation into a phenotype characteristic of growth zone chondrocytes, which then become responsive to 1,25(OH)₂D₃. nih.gov This suggests a sequential role for these metabolites in the regulation of cartilage development and chondrocyte maturation. nih.gov

Endochondral Ossification Mechanisms: Endochondral ossification, the process by which most of the skeleton is formed and bones heal, involves the replacement of a cartilage template with bone. 24R,25(OH)₂D₃ is essential for optimal endochondral ossification, particularly during fracture repair. nih.govsemanticscholar.org In Cyp24a1-null mice that cannot synthesize 24R,25(OH)₂D₃, endochondral ossification during fracture healing is suboptimal, characterized by a smaller cartilaginous callus and reduced stiffness. nih.govnih.gov The 24R,25(OH)₂D₃/FAM57B2 signaling pathway appears to directly influence cartilage maturation within the fracture callus, a critical step in this process. nih.gov

Bone Repair: The contribution of 24R,25(OH)₂D₃ to bone fracture healing is one of its most well-defined roles. Circulating levels of this metabolite have been observed to increase during fracture repair in some animal models. nih.gov Studies have shown that optimal fracture healing requires the presence of 24R,25(OH)₂D₃. nih.govsemanticscholar.org Administration of 24R,25(OH)₂D₃ to Cyp24a1-null mice restored callus volume and the mechanical properties of the healing bone. wikipedia.orgnih.gov Furthermore, treatment of wild-type mice with exogenous 24R,25(OH)₂D₃ or LacCer improved the biomechanical properties, such as stiffness and elastic modulus, of the healed bone without causing adverse effects like hypercalcemia. wikipedia.orgnih.gov

Regulatory Functions within Intracellular Vitamin D Homeostasis

24,25-dihydroxyvitamin D is an integral component of the tightly regulated system of vitamin D homeostasis. The synthesis of vitamin D metabolites is controlled by a feedback loop to prevent toxicity and maintain mineral balance. researchgate.netfrontiersin.org The key enzyme in the catabolism of active vitamin D metabolites is 24-hydroxylase, encoded by the CYP24A1 gene. researchgate.netnih.gov

This enzyme converts 25-hydroxyvitamin D [25(OH)D] to 24,25(OH)₂D and the hormonally active 1,25-dihydroxyvitamin D [1,25(OH)₂D] to 1,24,25-trihydroxyvitamin D. nih.gov The expression of CYP24A1 is strongly induced by 1,25(OH)₂D, acting through the VDR. researchgate.net This induction serves as a critical negative feedback mechanism; when levels of active 1,25(OH)₂D are high, the body increases the production of CYP24A1 to catabolize both 1,25(OH)₂D and its precursor 25(OH)D, thereby down-regulating the vitamin D endocrine system. researchgate.netnih.gov

By being the product of this primary catabolic step, 24,25(OH)₂D plays a direct role in this homeostatic regulation. Its production effectively shunts the 25(OH)D substrate pool away from activation (1α-hydroxylation) and toward inactivation. Furthermore, studies have shown that supplementation with 24,25(OH)₂D₃ can lead to a decrease in circulating 1,25(OH)₂D₃ levels, further supporting its role in the regulatory feedback system. nih.gov

Examination of Vitamin D Metabolite Ratios as Biochemical Indicators of Metabolic State

The measurement of serum 25(OH)D is the standard method for assessing a person's vitamin D status. stemcell.com However, this measurement alone may not fully reflect the functional status of the vitamin D endocrine system, particularly in conditions like chronic kidney disease (CKD). researchgate.netcreighton.edu Recently, the ratio of 24,25(OH)₂D to 25(OH)D, often termed the Vitamin D Metabolite Ratio (VMR), has been proposed as a more dynamic and potentially more informative biomarker. stemcell.comresearchgate.net

The VMR reflects the activity of the CYP24A1 enzyme, providing an index of vitamin D catabolism. In healthy individuals, there is a strong positive correlation between 25(OH)D and 24,25(OH)₂D concentrations. However, this relationship is altered in disease states.

In patients with CKD, for example, the levels of 24,25(OH)₂D and the VMR decrease as kidney function declines (as measured by eGFR). researchgate.net Research has shown that 24,25(OH)₂D levels and the VMR are more strongly correlated with eGFR and intact parathyroid hormone (iPTH) levels than 25(OH)D alone. researchgate.netcreighton.edu This suggests the VMR could be a more sensitive indicator of the metabolic bone disturbances that accompany CKD. researchgate.net A low VMR may indicate a state of stagnant vitamin D metabolism, with reduced production of both active (1,25(OH)₂D) and catabolic (24,25(OH)₂D) metabolites. Therefore, the VMR is being examined as a potential biomarker for detecting and monitoring metabolic bone disease in CKD patients. creighton.edu

Q & A

Q. What is the optimal method for quantifying 24,25-dihydroxy vitamin D2-d3 and its parent metabolites in serum?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring 24,25(OH)₂D₃ and 25(OH)D due to its specificity and ability to resolve structurally similar metabolites. Immunoassays, while widely used clinically, exhibit significant cross-reactivity with 24,25(OH)₂D₃, leading to overestimations of total 25(OH)D by up to 750% in some platforms (e.g., Abbott Architect, Diasorin Liaison) . LC-MS/MS avoids these pitfalls by separating metabolites chromatographically and using deuterated internal standards (e.g., 25-hydroxy Vitamin D2-d6) to enhance accuracy .

Q. Why is the 24,25(OH)₂D₃:25(OH)D₃ molar ratio a critical biomarker in vitamin D research?

This ratio reflects vitamin D catabolism via CYP24A1, the enzyme responsible for hydroxylating 25(OH)D into inactive 24,25(OH)₂D₃. A lower ratio (e.g., ~0.05) indicates vitamin D deficiency, while higher ratios (e.g., ~0.09) correlate with sufficiency. The ratio also predicts responsiveness to supplementation: individuals with lower baseline ratios show greater increases in 25(OH)D₃ after vitamin D₃ administration .

Advanced Research Questions

Q. How can researchers mitigate immunoassay cross-reactivity with 24,25(OH)₂D₃ in clinical studies?

Adjust immunoassay results using cross-reactivity coefficients derived from dilution experiments. For example, if an assay shows 144% overestimation due to 24,25(OH)₂D₃ interference, apply a correction factor based on measured 24,25(OH)₂D₃ concentrations. Validation against LC-MS/MS is essential to ensure accuracy .

Q. What experimental design considerations are critical for RCTs investigating vitamin D₃ supplementation?

- Baseline stratification: Enroll participants with low 25(OH)D (<30 nmol/L) to maximize observable effects.

- Dose selection: Use ≥1000 IU/day vitamin D₃ (not D₂) to achieve meaningful increases in 25(OH)D. Loading doses (e.g., 50,000 IU once weekly for 8 weeks) rapidly normalize deficient states .

- Monitoring: Measure 25(OH)D and 24,25(OH)₂D₃ at baseline and intervals (e.g., weeks 6, 12) using LC-MS/MS to track compliance and catabolism .

Q. How does CYP24A1 activity influence vitamin D metabolite profiles in chronic disease?

CYP24A1 upregulation in conditions like chronic kidney disease (CKD) accelerates 25(OH)D₃ catabolism to 24,25(OH)₂D₃, reducing bioactive 1,25(OH)₂D₃. Measuring CYP24A1 polymorphisms (e.g., mutations linked to idiopathic infantile hypercalcemia) and 24,25(OH)₂D₃:25(OH)D₃ ratios can identify dysregulated vitamin D metabolism .

Q. Why do vitamin D₂ metabolites complicate metabolite quantification in clinical assays?

Vitamin D₂ analogs (e.g., 24,25(OH)₂D₂) have lower binding affinity to antibodies and proteins compared to D₃ metabolites. Immunoassays may underestimate total 25(OH)D in patients supplemented with D₂, while LC-MS/MS can resolve D₂/D₃ forms but requires separate calibration curves .

Q. What is the role of deuterated internal standards in LC-MS/MS quantification?

Deuterated standards (e.g., this compound) correct for matrix effects and ionization variability. For example, 25-hydroxy Vitamin D2-d6 improves precision in multiplex assays measuring 25(OH)D, 24,25(OH)₂D, and 1,25(OH)₂D simultaneously .

Methodological Challenges and Contradictions

- Immunoassay variability: Platforms like Siemens ADVIA Centaur show minimal cross-reactivity (~5%), while others (e.g., Roche Elecsys) exhibit >100% interference, necessitating platform-specific adjustments .

- D₂ vs. D₃ efficacy: While some studies claim equivalence in raising 25(OH)D , others report D₃ is 1.7× more potent. Discrepancies arise from differences in assay specificity and participant baseline status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。